Maytansinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

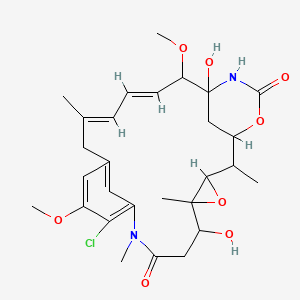

Structure

2D Structure

Properties

Molecular Formula |

C28H37ClN2O8 |

|---|---|

Molecular Weight |

565.1 g/mol |

IUPAC Name |

(16E,18E)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |

InChI |

InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+ |

InChI Key |

QWPXBEHQFHACTK-KZVYIGENSA-N |

Isomeric SMILES |

CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Synonyms |

maytansinol |

Origin of Product |

United States |

Foundational & Exploratory

Maytansinol mechanism of action on tubulin polymerization

An In-depth Guide to the Mechanism of Action of Maytansinol on Tubulin Polymerization

Introduction

Maytansine is a naturally occurring ansa macrolide, first isolated from the African shrub Maytenus ovatus, that exhibits potent antimitotic and cytotoxic activity.[1][2] Its mechanism of action is centered on the disruption of microtubule assembly, a critical process for cell division, motility, and intracellular transport.[3][4] While early clinical trials of maytansine as a standalone chemotherapeutic agent were hindered by significant systemic toxicity, its powerful cell-killing ability has been successfully harnessed through the development of antibody-drug conjugates (ADCs).[1][3][5]

This compound is a key derivative of maytansine, lacking the C-3 ester group.[6][7] It serves as a crucial precursor for the synthesis of more complex maytansinoids, such as DM1 and DM4, which are used as the cytotoxic payloads in several clinically successful ADCs.[8] Understanding the precise mechanism by which this compound and its related compounds interact with tubulin is fundamental for researchers, scientists, and drug development professionals in the field of oncology. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Molecular Mechanism

The primary anticancer effect of this compound and its derivatives stems from their direct interaction with tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics through a multi-faceted mechanism.

Binding to the β-Tubulin Subunit

High-resolution X-ray crystallography has revealed that maytansine binds to a specific pocket on the β-tubulin subunit.[9][10] This binding site, often referred to as the maytansine site, is located at the "plus end" of the tubulin dimer—the end that is added to a growing microtubule.[8] By occupying this site, maytansine and its analogs physically obstruct the formation of longitudinal bonds between one tubulin dimer and the next, effectively capping the growing protofilament and halting further elongation.[8][9] While this site is distinct from the binding pocket for vinca alkaloids, it can allosterically interfere with vinca binding.[2][9]

Inhibition of Polymerization and Suppression of Dynamics

Maytansinoids disrupt the microtubule network in two primary ways:

-

Inhibition of Polymerization at High Concentrations: At micromolar concentrations, maytansinoids directly inhibit the bulk assembly of tubulin into microtubules.[1][7] this compound itself is a less potent inhibitor of polymerization than its C-3 ester derivatives (e.g., maytansine, DM1), indicating that the ester moiety enhances this activity.[7]

-

Suppression of Microtubule Dynamics at Low Concentrations: The more clinically relevant mechanism occurs at sub-nanomolar to low nanomolar concentrations.[1][11] Here, maytansinoids act as potent suppressors of microtubule dynamic instability—the essential process of switching between phases of growth (polymerization) and shrinkage (depolymerization). By binding to a small number of high-affinity sites at the microtubule ends, the drug effectively "poisons" the tips.[1][2] This leads to a dramatic reduction in the rates of both growth and shortening and a decrease in the frequency of "catastrophes" (the switch from growth to shortening) and "rescues" (the switch from shortening to growth).[12] This stabilization of the microtubule network is just as detrimental to a dividing cell as depolymerization, as it prevents the formation of a functional and dynamic mitotic spindle.

Quantitative Analysis of Maytansinoid-Tubulin Interactions

The interaction between maytansinoids and tubulin has been quantified through various biochemical assays. The following table summarizes key binding and inhibition data for maytansine and its potent derivative, S-methyl DM1.

| Parameter | Compound | Value | Assay Method | Reference |

| Binding Affinity (KD) | Maytansine | 0.86 ± 0.2 µM | Intrinsic Tryptophan Fluorescence | [1] |

| S-methyl DM1 | 0.93 ± 0.2 µM | Intrinsic Tryptophan Fluorescence | [1] | |

| S-methyl DM1 (to microtubule ends) | 0.1 ± 0.05 µM | Radioligand Binding Assay | [1][2] | |

| Inhibition of Polymerization (IC50) | Maytansine | 1.0 ± 0.02 µM | Sedimentation Assay | [1] |

| S-methyl DM1 | 1.7 - 4.0 µM | Sedimentation Assay | [1][12] | |

| S-methyl DM4 | 4.0 µM | Sedimentation Assay | [1] | |

| This compound & other esters | ~3.4 µM | Polymerization Assay | [7] | |

| Effect on Dynamics (at 100 nM) | S-methyl DM1 | ↓ Growth Rate by 24% | Video Microscopy | [12] |

| S-methyl DM1 | ↓ Shortening Rate by 67% | Video Microscopy | [12] | |

| S-methyl DM1 | ↓ Catastrophe Frequency by 90% | Video Microscopy | [12] | |

| S-methyl DM1 | ↓ Rescue Frequency by 44% | Video Microscopy | [12] |

Note: this compound is reported to be approximately four times less effective at inhibiting bulk polymerization than maytansine.[7]

Key Experimental Protocols

The following protocols describe standard methodologies used to characterize the effects of this compound on tubulin.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the bulk polymerization of purified tubulin into microtubules.

-

Principle: The formation of microtubules from tubulin dimers scatters light. This change in turbidity is proportional to the mass of the microtubule polymer and can be measured as an increase in absorbance at 340 nm.[13]

-

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP (1 M stock in water)

-

Glycerol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well, clear, flat-bottom microplates

-

Temperature-controlled microplate spectrophotometer

-

-

Procedure:

-

Preparation: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute the protein in ice-cold G-PEM buffer supplemented with 1 mM GTP and 10% glycerol.[13]

-

Compound Plating: Prepare serial dilutions of this compound (e.g., 10x final concentration) in G-PEM buffer. Pipette 10 µL of each dilution, a vehicle control (DMSO), and a positive control (e.g., nocodazole) into the wells of a 96-well plate pre-warmed to 37°C.[13][14]

-

Initiation: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well, ensuring rapid mixing.[14]

-

Data Acquisition: Immediately place the plate into the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[13][14]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of this compound is quantified by comparing the maximal polymerization rate (Vmax) and the final steady-state absorbance to the vehicle control. The IC₅₀ value is determined by fitting the inhibition data from multiple concentrations to a dose-response curve.[14]

-

Tubulin Binding Assay via Intrinsic Fluorescence Quenching

This assay determines the binding affinity (dissociation constant, KD) of a compound to soluble tubulin dimers.

-

Principle: Tubulin contains tryptophan residues that fluoresce when excited with UV light. The binding of a ligand, such as this compound, into a nearby pocket can cause a conformational change that quenches this intrinsic fluorescence. The degree of quenching is dependent on the ligand concentration and can be used to calculate the KD.

-

Materials:

-

Purified tubulin

-

PEM Buffer: 80 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl₂

-

This compound stock solution

-

Fluorometer

-

-

Procedure:

-

Incubation: Prepare a series of samples containing a fixed concentration of tubulin (e.g., 3 µM) and varying concentrations of this compound (e.g., 0.5 µM to 20 µM) in PEM buffer.[1][15]

-

Incubate the samples at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[1][15]

-

Measurement: Measure the tryptophan fluorescence intensity for each sample (Excitation ~295 nm, Emission ~335 nm).

-

Data Analysis: The change in fluorescence is used to calculate the fractional receptor occupancy. The dissociation constant (KD) is then determined through linear regression analysis, often using a Scatchard plot or a double reciprocal plot.[1]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental design.

Caption: Molecular mechanism of this compound binding to β-tubulin to inhibit microtubule elongation.

Caption: Experimental workflow for the in vitro tubulin polymerization assay (turbidity-based).

Caption: Cellular signaling cascade following microtubule disruption by this compound.

Downstream Cellular Consequences

The disruption of microtubule function by this compound initiates a signaling cascade that culminates in cell death, primarily through the following processes:

-

Cell Cycle Arrest: Microtubules form the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By suppressing microtubule dynamics, maytansinoids prevent the formation of a functional spindle, leading to the activation of the spindle assembly checkpoint.[11][16] This results in a potent and sustained arrest of the cell cycle in the G2/M phase.[3][16]

-

Induction of Apoptosis: If a cell is unable to resolve mitotic arrest and properly align its chromosomes, it is targeted for elimination via apoptosis (programmed cell death).[3][6] This process is triggered by the prolonged arrest signal and involves the activation of intrinsic apoptotic pathways. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax), the downregulation of anti-apoptotic proteins (e.g., Bcl-2), the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade, which executes the cell death program.[17][18]

Conclusion

This compound and its derivatives are highly potent antimitotic agents that function by directly targeting tubulin. The core mechanism involves binding to a unique site on β-tubulin, which inhibits microtubule polymerization and, more critically, suppresses microtubule dynamic instability at sub-nanomolar concentrations.[1][5][9] This disruption of the essential microtubule network leads to G2/M cell cycle arrest and the subsequent induction of apoptosis, providing a robust basis for its anticancer activity.[3] The evolution of this mechanism into antibody-drug conjugates has successfully leveraged this potent cytotoxicity, mitigating systemic side effects and creating a powerful class of targeted cancer therapeutics.[2][4]

References

- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. pnas.org [pnas.org]

- 10. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Maytansinoids from Maytenus ovatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansine, a potent antimitotic agent, was first isolated in 1972 by Dr. S. Morris Kupchan and his colleagues from the Ethiopian shrub Maytenus ovatus.[1][2] This ansa macrolide demonstrated significant antileukemic activity at remarkably low concentrations, sparking considerable interest in its therapeutic potential.[1] However, early clinical trials revealed severe systemic toxicity, which hindered its development as a standalone anticancer drug. This challenge paved the way for innovative drug delivery strategies, leading to the development of maytansinoid-based antibody-drug conjugates (ADCs), which have revolutionized targeted cancer therapy.[1]

This technical guide provides a comprehensive overview of the discovery and isolation of maytansinoids from Maytenus ovatus, presenting key quantitative data and detailed experimental protocols for researchers in the field. The information compiled herein is based on the original work of Kupchan and subsequent large-scale isolation procedures described in scientific literature and patents.

Quantitative Data Summary

The isolation of maytansinoids from Maytenus ovatus is characterized by extremely low yields, necessitating the processing of large quantities of plant material. The following tables summarize the quantitative data associated with the extraction and purification process.

Table 1: Yields of Crude and Purified Maytansinoids from Maytenus ovatus

| Stage of Isolation | Starting Material | Product | Yield | Reference |

| Initial Ethanolic Extraction | 1 kg of Maytenus ovatus wood | Crude ethanolic extract ("Kupchan fraction P") | 25 - 30 g | [3][4] |

| Chloroform Extraction | 1 kg of crude ethanolic extract | Chloroform-soluble fraction ("Kupchan fraction V") | ~15 g | [5] |

| Final Purified Maytansine | 1 kg of dried Maytenus ovatus plant material | Crystalline Maytansine | 0.2 mg | [3] |

| Improved Pilot Plant Yield | 1 kg of "Kupchan fraction V" | Crystalline Maytansine | 1.5 - 2.0 g | [5] |

Table 2: Comparative Yields of Maytansine from Different Natural Sources

| Plant Source | Family | Maytansine Yield (mg/kg of dried plant material) | Reference |

| Maytenus ovatus | Celastraceae | 0.2 | [3] |

| Maytenus buchananii | Celastraceae | 1.5 | [6] |

| Putterlickia verrucosa | Celastraceae | 12 | [3] |

Experimental Protocols

The following protocols describe the large-scale isolation and purification of maytansine from Maytenus ovatus wood.

Preparation of Plant Material

-

Source Material : Woody portions of the stem and bark from Maytenus ovatus or Maytenus buchananii are used as the starting material.[3][4]

-

Grinding : The wood is ground using a hammer mill to produce small slivers, approximately 1 cm x 1 mm in size, along with some dust particles.[3][4]

Ethanolic Extraction (Soxhlet)

-

Batch Size : The ground wood chips are processed in large batches, typically around 1,400 kg.[3][5]

-

Apparatus : A large-scale, recycling Soxhlet-type apparatus is utilized for the extraction.[3]

-

Solvent : The extraction is performed with 95% ethanol, with a volume of approximately 5,500 to 6,500 liters per 1,400 kg batch of wood.[5]

-

Duration : The extraction process is carried out for approximately 100 hours.[3][5]

-

Concentration : After extraction, the solvent is stripped from the extract to yield a crude concentrate.

Solvent Partitioning

This multi-step process is designed to remove a significant portion of inactive material and enrich the maytansinoid content.

-

Initial Partition : The crude ethanolic extract is mixed with ethyl acetate and water, with a solvent ratio of between 3:2 and 2:1.[1]

-

Aqueous Methanol Partition : The resulting ethyl acetate solution is then partitioned with 20-35% aqueous methanol to concentrate the maytansinoids.[1]

-

Chloroform Extraction : The aqueous methanol extracts are combined, and the water content is adjusted to 35%. This solution is then extracted with chloroform. This final chloroform-soluble, carbon tetrachloride-insoluble fraction is known as "Kupchan fraction V".[1][5]

Chromatographic Purification

A two-stage silica gel column chromatography process is used to isolate pure maytansine.

-

First Silica Gel Chromatography :

-

Adsorbent : Silica gel with a mesh size of 230-400.[1]

-

Sample Application : The "Kupchan fraction V" residue is dissolved in a low-polarity solvent, such as methylene chloride, and applied to the column.[1]

-

Elution : The column is eluted sequentially with:

-

Fraction Collection : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing maytansine.

-

-

Second Silica Gel Chromatography :

-

Adsorbent : A silica gel column similar to the first stage is used.[5]

-

Sample Application : The maytansine-containing fractions from the first column are concentrated, redissolved in methylene chloride, and applied to the second column.

-

Elution : The column is eluted with a lower alkyl alkanoate, such as ethyl acetate.[1]

-

Crystallization : The eluate containing the purified maytansine is collected, the solvent is removed, and the final product is crystallized from a methylene chloride and ether mixture to yield crystalline maytansine.[5]

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of maytansine.

Mechanism of Action: Microtubule Inhibition

Caption: Maytansinoid mechanism of action via microtubule inhibition.

Conclusion

The discovery of maytansine from Maytenus ovatus represents a landmark in natural product chemistry and the development of anticancer agents. Although its initial therapeutic potential was limited by systemic toxicity, the potent cytotoxicity of maytansinoids has been successfully harnessed through the development of antibody-drug conjugates. The intricate and challenging isolation process, characterized by low yields and extensive purification steps, underscores the importance of robust and scalable methodologies in natural product drug discovery. The protocols and data presented in this guide offer a detailed resource for researchers and professionals working in this field, providing a foundation for further research and development of maytansinoid-based therapeutics.

References

- 1. US4145345A - Chromatographic purification of maytansine - Google Patents [patents.google.com]

- 2. unipub.uni-graz.at [unipub.uni-graz.at]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Maytansine, a novel antileukemic ansa macrolide from Maytenus ovatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated high performance thin layer chromatographic analysis of leaves and flower extracts of Catharanthus roseus [journals.ipinnovative.com]

The Maytansinoid Enigma: A Deep Dive into the Biosynthetic Machinery of Actinosynnema pretiosum

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent antitumor agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs). While initially isolated from plants, the discovery of their production by the actinomycete Actinosynnema pretiosum opened the door for microbial fermentation and genetic engineering to enhance yields and generate novel analogs. This technical guide provides an in-depth exploration of the maytansinoid biosynthetic pathway in A. pretiosum, offering a comprehensive overview of the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols to aid researchers in this promising field.

The Genetic Blueprint: The Ansamitocin Biosynthetic Gene Cluster

The biosynthesis of maytansinoids, specifically ansamitocins in A. pretiosum, is orchestrated by a set of genes known as the "asm" cluster. A remarkable feature of this cluster is its division into two separate genomic regions.[1][2] This dispersed organization is relatively uncommon for secondary metabolite gene clusters in actinomycetes.

The core of the biosynthetic machinery is a type I polyketide synthase (PKS) system, which is responsible for assembling the characteristic 19-membered macrocyclic lactam core of the maytansinoid.[3][4] The process is initiated with the formation of a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).

The Assembly Line: A Step-by-Step Look at Maytansinoid Biosynthesis

The biosynthesis of maytansinoids can be dissected into three key stages:

-

Starter Unit Formation: The pathway commences with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA) from precursors derived from the shikimate pathway. A dedicated set of enzymes encoded by the asm cluster, including homologs of AHBA synthase, are responsible for this critical first step.[1][2]

-

Polyketide Chain Assembly: The AHBA starter unit is loaded onto the multi-modular type I PKS, encoded by genes such as asmA, asmB, asmC, and asmD.[2] The PKS then catalyzes the sequential addition of extender units, including acetate, propionate, and an unusual methoxymalonate unit, to build the polyketide backbone.[1][2]

-

Post-PKS Tailoring: Following the cyclization and release of the polyketide chain from the PKS, a series of post-PKS modifications occur. These tailoring reactions, which include methylation, epoxidation, chlorination, and acylation, are crucial for the bioactivity of the final maytansinoid product.[1][2]

Below is a diagram illustrating the core biosynthetic pathway of maytansinoids in Actinosynnema pretiosum.

Caption: The core biosynthetic pathway of maytansinoids in A. pretiosum.

Enhancing Production: Genetic Engineering Strategies and Quantitative Outcomes

Efforts to improve the production of maytansinoids in A. pretiosum have largely focused on genetic manipulation of the biosynthetic pathway. Gene knockout and overexpression studies have provided valuable insights into the roles of specific genes and have led to significant increases in product yield.

One notable study involved the inactivation of the asm25 gene, which was predicted to be an inhibitory gene for the production of ansamitocin P-3 (AP-3), a maytansinoid with high antitumor activity.[5] The results demonstrated a significant increase in AP-3 yield in the mutant strain.

| Strain | Genetic Modification | AP-3 Yield Increase (Fold) | Reference |

| A. pretiosum Δasm25 | Inactivation of asm25 | >2 | [5] |

| A. pretiosum Δasm25 + Isobutanol | Inactivation of asm25 with isobutanol feeding | >6 | [5] |

The addition of isobutanol, a precursor for the C-3 side chain of AP-3, further enhanced the yield in the asm25 knockout strain, highlighting the potential of combining genetic engineering with precursor feeding strategies.[5]

Experimental Protocols: A Guide to Key Methodologies

This section provides an overview of the key experimental protocols used in the study of maytansinoid biosynthesis.

Gene Inactivation using CRISPR-Cas9

The CRISPR-Cas9 system has been successfully employed for targeted gene inactivation in A. pretiosum.[5] The following workflow outlines the general steps involved.

References

- 1. Biosynthesis of Maytansinoids [faculty.washington.edu]

- 2. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Derivatives of Maytansinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, derivatives, and biological activity of maytansinol, a potent microtubule-targeting agent. This document delves into the synthesis of this compound and its derivatives, presents quantitative data on their biological efficacy, and details the experimental protocols for their evaluation. Furthermore, it explores the key signaling pathways affected by these compounds.

Core Chemical Structure: this compound

This compound is a 19-membered ansa macrolide that serves as the core scaffold for a class of potent antimitotic agents known as maytansinoids.[1] Its complex structure features a chlorinated benzene ring and an epoxide, which are crucial for its biological activity.[2] this compound itself can be isolated from microorganisms like Actinosynnema pretiosum or derived from the chemical modification of its esters, such as ansamitocin P-3.[3][4]

The primary mechanism of action of this compound and its derivatives is the inhibition of microtubule polymerization. They bind to tubulin, the fundamental protein component of microtubules, thereby disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][5]

Key Derivatives of this compound

The chemical structure of this compound allows for modification at various positions, most notably at the C3 carbinolamide, to generate a wide array of derivatives with altered properties such as potency, solubility, and suitability for conjugation to delivery vehicles like monoclonal antibodies.

Ansamitocin P-3

Ansamitocin P-3 is a naturally occurring ester of this compound produced by fermentation of the actinomycete Actinosynnema pretiosum.[3] It is a crucial precursor for the semi-synthesis of other maytansinoid derivatives.[3]

DM1 (Mertansine)

DM1, also known as mertansine, is a synthetic derivative of maytansine that incorporates a thiol group, enabling its conjugation to antibodies.[6] This feature has made DM1 a critical component in the development of antibody-drug conjugates (ADCs), which selectively deliver the cytotoxic payload to cancer cells.[6]

DM4 (Soravtansine)

Similar to DM1, DM4 (soravtansine) is a thiol-containing maytansinoid designed for ADC development.[7][8] It possesses a sterically hindered thiol group, which can influence the stability and reactivity of the resulting ADC.[9]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for this compound and its principal derivatives, providing a comparative view of their biological potency.

Table 1: Physicochemical Properties of this compound and Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C28H37ClN2O8 | 565.06 |

| Ansamitocin P-3 | C32H43ClN2O9 | 635.15 |

| DM1 (Mertansine) | C35H48ClN3O10S | 738.28 |

| DM4 (Soravtansine) | C38H54ClN3O10S | 780.37 |

Table 2: In Vitro Cytotoxicity (IC50) of Maytansinoids Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Maytansine | KB | Human nasopharynx carcinoma | 0.008 |

| Maytansine | P-388 | Murine lymphocytic leukemia | 0.0006 |

| Maytansine | L1210 | Murine leukemia | 0.002 |

| DM1 (Mertansine) | Various | Broad range of human tumors | In the picomolar range |

| DM4 (Soravtansine) | Various | Broad range of human tumors | In the picomolar range |

Note: IC50 values can vary depending on the specific experimental conditions.[5][10]

Table 3: Tubulin Binding Affinity of Maytansinoids

| Compound | Method | Dissociation Constant (Kd) (µM) |

| Maytansine | Fluorescence Quenching | 0.86 ± 0.2 |

| S-methyl DM1 | Fluorescence Quenching | 0.93 ± 0.2 |

| S-methyl DM1 | Scatchard Analysis (High-affinity sites on microtubules) | 0.1 ± 0.05 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its derivatives.

Fermentation and Extraction of Ansamitocin P-3 from Actinosynnema pretiosum

Strain Activation:

-

Culture Actinosynnema pretiosum on a suitable agar medium (e.g., YMG agar) at 30°C for 48 hours.[3]

Seed Culture Preparation:

-

Inoculate a loopful of mycelia from the agar plate into a 250 mL flask containing 50 mL of seed medium.[3] A typical seed medium contains glucose (1.0%), yeast extract (0.5%), glycerol (1.0%), corn syrup (0.5%), soluble starch (1.5%), and calcium carbonate (0.2%), with a pH of 7.0.[11]

-

Incubate at 28-30°C with agitation at 220 rpm for 24-48 hours.[3]

Production Fermentation:

-

Inoculate the fermentation medium with the seed culture (10% v/v) in 250 mL flasks containing 50 mL of medium.[3]

-

Incubate the production cultures at 25-28°C with agitation at 220 rpm for 7-10 days.[3]

Extraction and Purification:

-

Centrifuge the fermentation broth to separate the supernatant.[11]

-

Extract the supernatant with an equal volume of ethyl acetate.[11]

-

Evaporate the organic phase to dryness under reduced pressure.[11]

-

The crude extract can be further purified by silica gel column chromatography and preparative HPLC.[12]

Synthesis of this compound from Ansamitocin P-3

This protocol describes the reductive cleavage of the C3 ester of ansamitocin P-3 to yield this compound.

Materials:

-

Ansamitocin P-3

-

Anhydrous tetrahydrofuran (THF)

-

Organometallic reagent (e.g., Lithium aluminum hydride)

-

Magnetic stirrer

-

Septum-capped vial

Procedure:

-

In a septum-capped vial equipped with a magnetic stirrer, dissolve ansamitocin P-3 in anhydrous THF.[13]

-

Cool the solution to -5°C.[13]

-

Slowly add a solution of the organometallic reagent in THF to the reaction mixture, maintaining the temperature below 8°C.[13]

-

Monitor the reaction progress by HPLC. The reaction is typically complete within 2 hours.[13]

-

Upon completion, the reaction can be quenched and worked up using standard techniques to isolate this compound.[13]

Acylation of this compound to Synthesize Derivatives

This protocol outlines the general procedure for acylating the C3 hydroxyl group of this compound.

Materials:

-

This compound

-

Acylating agent (e.g., N-carboxyanhydride of an amino acid - NCA)

-

Drying agent

-

Non-nucleophilic base (e.g., diisopropylethylamine)

-

Organic solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve this compound in an appropriate organic solvent in the presence of a drying agent.[14]

-

Add the N-carboxyanhydride of the desired amino acid and a non-nucleophilic base to the reaction mixture.[14][15]

-

Stir the reaction at a controlled temperature (typically between 0°C and 35°C) for up to 24 hours.[14]

-

Monitor the reaction by HPLC or TLC.[14]

-

Upon completion, the product can be purified using standard chromatographic techniques.[16]

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

96-well microplates

-

Complete culture medium

-

Maytansinoid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

-

Prepare serial dilutions of the maytansinoid compound in complete culture medium.[5]

-

Replace the medium in the wells with the medium containing the diluted compounds. Include vehicle controls (medium with DMSO) and no-treatment controls.[5]

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[6]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.[18]

-

Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[18]

-

Measure the absorbance at 570 nm using a microplate reader.[19]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[5]

Tubulin Polymerization Assay

This assay measures the effect of maytansinoids on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Maytansinoid stock solution

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin polymerization mix on ice, containing tubulin in General Tubulin Buffer with GTP.[20]

-

Pipette the maytansinoid dilutions into the wells of a pre-warmed 96-well plate.[20]

-

Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.[20]

-

Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[20]

-

The change in absorbance over time reflects the rate and extent of tubulin polymerization.[21]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and its derivatives is the disruption of microtubule dynamics. However, this initial event triggers a cascade of downstream signaling pathways, ultimately leading to cell death.

Microtubule Disruption and Mitotic Arrest

Maytansinoids bind to the vinca domain on β-tubulin, which inhibits the assembly of tubulin into microtubules.[2] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[5] Consequently, cells are arrested in the G2/M phase of the cell cycle.[5]

Caption: Maytansinoid-induced disruption of microtubule dynamics leading to mitotic arrest.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[5] This process is characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Maytansine treatment has been shown to induce the cleavage of caspase-9 and caspase-3, key executioner caspases.[22]

Caption: Signaling cascade from mitotic arrest to apoptosis induced by maytansinoids.

Mechanisms of Resistance

Cancer cells can develop resistance to maytansinoid-based therapies through various mechanisms. One notable mechanism is the increased expression of drug efflux pumps, such as ABCC1 (MRP1), which actively transport the drug out of the cell, reducing its intracellular concentration and efficacy.[23][24] Another mechanism involves the downregulation of the target antigen in the context of ADCs, which reduces the delivery of the cytotoxic payload to the cancer cell.[23]

Caption: Key mechanisms of resistance to maytansinoid-based therapies.

Conclusion

This compound and its derivatives represent a powerful class of cytotoxic agents with significant potential in cancer therapy, particularly as payloads for antibody-drug conjugates. Their well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a strong rationale for their clinical development. A thorough understanding of their chemical structure, structure-activity relationships, and the signaling pathways they modulate is essential for the design of next-generation maytansinoid-based therapeutics with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a foundation for researchers to further explore and harness the therapeutic potential of these complex natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]

- 10. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2014052537A1 - Improved methods for the acylation of this compound - Google Patents [patents.google.com]

- 15. EP1913002B1 - Method of acylating this compound with chiral amino acids - Google Patents [patents.google.com]

- 16. air.unimi.it [air.unimi.it]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. adcreview.com [adcreview.com]

Ansamitocin P-3 as a Precursor for Maytansinoid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are a class of potent microtubule-targeting agents that exhibit significant anti-tumor activity. Their exceptional cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), a rapidly growing class of targeted cancer therapies. Ansamitocin P-3, a structural analogue of maytansine, serves as a crucial precursor for the semi-synthesis of maytansinoid derivatives such as DM1 and DM4, which are utilized in several clinically approved and investigational ADCs.[1][2] This technical guide provides an in-depth overview of the utilization of Ansamitocin P-3 in maytansinoid synthesis, covering its production, purification, and conversion, along with relevant experimental protocols and quantitative data.

Production of Ansamitocin P-3

Ansamitocin P-3 is a secondary metabolite produced by the fermentation of various microorganisms, most notably the actinomycete Actinosynnema pretiosum.[3][4] The biosynthesis is a complex process involving a type I polyketide synthase (PKS) and a series of post-PKS modifications.[5] While naturally produced, the yield of Ansamitocin P-3 from wild-type strains is often limited, necessitating strain improvement and fermentation process optimization for large-scale production.[6][7]

Fermentation

The production of Ansamitocin P-3 is typically carried out through submerged fermentation of Actinosynnema pretiosum. Various strategies have been developed to enhance the production yield, including optimization of fermentation media and culture conditions.

Key Fermentation Parameters:

-

Carbon Source: Fructose has been shown to be a potential carbon source for cost-effective and enhanced production of Ansamitocin P-3.[8]

-

Metal Ions: The addition of divalent metal ions, particularly Mg2+, has been demonstrated to significantly increase Ansamitocin P-3 production.[9]

-

Precursor Supply: Supplementing the fermentation medium with isobutanol, a precursor for the isobutyryl side chain of Ansamitocin P-3, can lead to a substantial improvement in yield.[10]

-

Genetic Engineering: Metabolic engineering and random mutation of Actinosynnema pretiosum have been successfully employed to create high-yield strains.[11] Inactivation of competing pathways, such as the one involving the gene asm25, has also resulted in a significant increase in Ansamitocin P-3 production.[6][7][12][13]

Table 1: Reported Ansamitocin P-3 Production Titers

| Strain/Condition | Titer | Reference |

| Wild Type A. pretiosum | 10-50 mg/L | [14] |

| Optimized Fermentation (Mg2+ addition) | 85 mg/L | [9] |

| Engineered A. pretiosum (M-asmUdpg:asm13-17) | 582.7 mg/L | [11] |

| Engineered A. pretiosum (asm25 knockout with isobutanol) | > 6-fold increase vs WT | [6] |

| Engineered A. pretiosum (CAM production) | 498 mg/L (of CAM) | [1][15] |

Purification of Ansamitocin P-3

Isolating high-purity Ansamitocin P-3 from the complex fermentation broth is a critical and challenging step.[3] The process typically involves a multi-step approach combining extraction and various chromatographic techniques.[16][17]

Extraction and Chromatography

A common workflow for Ansamitocin P-3 purification includes:

-

Solvent Extraction: Initial extraction from the fermentation broth using a water-immiscible organic solvent.[17]

-

Macroporous Resin Chromatography: Capture and initial purification of ansamitocins from the crude extract.[16]

-

Silica Gel Column Chromatography: Further separation of Ansamitocin P-3 from other ansamitocin analogues and impurities.[16][17]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A final polishing step to achieve high purity (>95%).[16]

-

Crystallization: The final step to obtain high-purity Ansamitocin P-3.[17][18]

Table 2: Purity and Yield from a Purification Method

| Method | Starting Material | Yield | Purity | Reference |

| High-Performance Counter-Current Chromatography (HPCCC) | 160 mg crude sample | 28.8 mg | 98.4% | [17] |

Synthesis of Maytansinoids from Ansamitocin P-3

Ansamitocin P-3 serves as a key starting material for the semi-synthesis of maytansinoid derivatives, such as DM1 and DM4, which are used as payloads in ADCs. The core of this process involves the reductive cleavage of the ester side chain at the C-3 position to yield maytansinol, followed by re-esterification with a desired linker-containing acyl group.

Logical Workflow for Maytansinoid ADC Synthesis

Caption: Workflow from Ansamitocin P-3 to ADC.

Mechanism of Action of Maytansinoids

Maytansinoids exert their potent cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.[19][20][21]

Microtubule Disruption and Apoptosis

The binding of maytansinoids to tubulin inhibits microtubule polymerization and promotes their depolymerization.[19][20][21] This disruption of microtubule dynamics leads to:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, causing the cell cycle to arrest in the G2/M phase.[2][22]

-

Apoptosis Induction: Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering programmed cell death (apoptosis), often through a p53-mediated pathway.[2][19]

Signaling Pathway of Maytansinoid-Induced Apoptosis

Caption: Maytansinoid-induced signaling pathway.

Experimental Protocols

This section provides generalized protocols for key experiments related to the production and evaluation of Ansamitocin P-3 and its derivatives.

Protocol for Lab-Scale Fermentation of Actinosynnema pretiosum

-

Strain Activation: Culture Actinosynnema pretiosum on a suitable agar medium (e.g., YMG agar) at 30°C for 48 hours.[5]

-

Seed Culture Preparation: Inoculate a loopful of mycelia into a flask containing seed medium and incubate at 28-30°C with agitation for 24-48 hours.[5]

-

Production Culture: Inoculate the production fermentation medium with the seed culture. Incubate at 28-30°C with agitation for an extended period (e.g., 7-10 days), with periodic sampling to monitor growth and Ansamitocin P-3 production.

-

Quantification: Centrifuge a sample of the fermentation broth. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Analyze the extract using HPLC with a C18 column to quantify Ansamitocin P-3.[5]

Protocol for In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is adapted from methodologies used to determine the IC50 values of maytansinoids.[2]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and incubate overnight to allow for attachment.[2][20]

-

Drug Treatment: Prepare serial dilutions of the maytansinoid compounds in cell culture medium and add them to the wells. Include a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).[2]

-

Cell Fixation: Fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates and stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution.[2]

-

Measurement: Wash away unbound dye, air dry the plates, and solubilize the bound dye with a Tris-base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Table 3: In Vitro Cytotoxicity of Ansamitocin P-3 and Maytansine

| Compound | Cell Line | IC50 | Reference |

| Ansamitocin P-3 | MCF-7 | 20 ± 3 pM | [20] |

| Ansamitocin P-3 | HeLa | 50 ± 0.5 pM | [20] |

| Ansamitocin P-3 | EMT-6/AR1 | 140 ± 17 pM | [20] |

| Ansamitocin P-3 | MDA-MB-231 | 150 ± 1.1 pM | [20] |

| Maytansine | MCF-7 | 710 pM | [20] |

Protocol for In Vivo Xenograft Tumor Model

This is a general protocol for evaluating the in vivo efficacy of maytansinoid-based ADCs.[2]

-

Tumor Implantation: Subcutaneously inject human cancer cells into immunodeficient mice. Allow tumors to grow to a palpable size.[2]

-

Grouping and Dosing: Randomize tumor-bearing mice into treatment groups (e.g., vehicle control, ADC). Administer treatments intravenously or intraperitoneally.[2]

-

Monitoring: Measure tumor volume and mouse body weight regularly.[2]

-

Endpoint and Analysis: Terminate the study when tumors in the control group reach a predetermined size. Analyze the tumor growth inhibition for each treatment group.[2]

Conclusion

Ansamitocin P-3 is a cornerstone in the development of maytansinoid-based ADCs. Its efficient production through optimized fermentation and purification processes is paramount for the synthesis of highly potent cytotoxic payloads. The detailed understanding of its mechanism of action provides a solid foundation for the rational design and evaluation of novel maytansinoid ADCs. The experimental protocols outlined in this guide offer a practical framework for researchers and drug development professionals working in this exciting and rapidly advancing field of cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Biosynthesis of Maytansinoids [faculty.washington.edu]

- 5. benchchem.com [benchchem.com]

- 6. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Improvement of ansamitocin P-3 production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced production of ansamitocin P-3 by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]

- 14. CN102732581A - Method for highly expressing ansamitocinP-3 - Google Patents [patents.google.com]

- 15. Combinatorial Biosynthesis of 3- O-Carbamoylthis compound by Rational Engineering of the Tailoring Steps of Ansamitocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. CN115477658A - A crystallization method for effectively reducing the impurities of Ansamitocin P-3 - Google Patents [patents.google.com]

- 19. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biological evaluation of 9-thioansamitocin P3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Maytansinoid SAR

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs).[1][] Their sub-nanomolar cytotoxicity against a wide range of cancer cell lines makes them formidable therapeutic agents.[1][3] However, their clinical application as standalone drugs has been hampered by a narrow therapeutic window and systemic toxicity.[4][5][6] This has spurred extensive research into their structure-activity relationships (SAR) to engineer derivatives with improved therapeutic indices. This technical guide delves into the core principles of maytansinoid SAR, providing a comprehensive overview of key structural modifications, their impact on biological activity, detailed experimental protocols, and the underlying signaling pathways.

The Maytansinoid Core and its Significance

The fundamental structure of maytansinoids consists of a 19-membered ansa macrolide ring attached to a chlorinated benzene ring.[7] This intricate architecture is crucial for their biological activity, primarily mediated through the inhibition of tubulin polymerization.[4][8] Maytansinoids bind to the vinca domain on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5][7][]

Key Structure-Activity Relationships

Decades of research have elucidated critical structural features that govern the potent cytotoxicity of maytansinoids. Modifications at several key positions have been shown to significantly influence their activity.

The Pivotal Role of the C3 Ester Side Chain

The ester functionality at the C3 position is arguably the most critical determinant of a maytansinoid's cytotoxic potency.[][10] Structure-activity relationship studies have consistently demonstrated that the nature of the C3 ester side chain profoundly impacts the molecule's ability to inhibit tubulin polymerization and induce cell death.[4][11]

Key findings include:

-

Chirality: The stereochemistry at the C3 position is paramount. Maytansinoids with an L-aminoacyl group at C3 are significantly more potent than their D-epimers, with differences in cytotoxicity reaching 100 to 400-fold.[][10]

-

Steric Hindrance: The size and shape of the ester substituent influence activity. While some degree of steric bulk is tolerated, excessive hindrance can diminish potency.[11][12]

-

Linker Attachment: For ADC applications, the C3 ester serves as a crucial attachment point for linkers that connect the maytansinoid to a monoclonal antibody.[7] The chemistry of the linker itself can also impact the overall efficacy and stability of the conjugate.[13][14]

| Maytansinoid Analog | C3 Modification | Relative Potency (Compared to Maytansine) | Reference |

| Maytansine | N-acetyl-N-methyl-L-alanyl | 1 | [6] |

| Ansamitocin P-3 | isobutyryl | ~1 | [15] |

| DM1 (Mertansine) | N-methyl-N-(3-mercapto-1-oxopropyl)-L-alanine | Potent | [] |

| DM4 (Ravtansine) | N-methyl-N-(4-mercapto-4-methyl-1-oxopentyl)-L-alanine | Potent | [] |

The Ansa Chain: More Than Just a Scaffold

The 19-membered ansa macrocycle is not merely a passive scaffold but actively participates in the interaction with tubulin. Modifications within this ring can significantly alter the molecule's conformation and, consequently, its biological activity.

-

Hydroxylation and Epoxidation: The presence and stereochemistry of hydroxyl and epoxide groups on the ansa chain are important for maintaining high potency. For instance, the C9 hydroxyl group is considered a critical anchoring point for tubulin binding.[16]

-

Chain Unsaturation: The conjugated double bonds within the ansa chain contribute to the overall rigidity and conformation of the molecule, which is essential for its interaction with the biological target.[]

Modifications at C9 and C10

The substituents at the C9 and C10 positions of the maytansinoid core also play a role in modulating activity, albeit to a lesser extent than the C3 ester.

-

C9 Hydroxyl Group: As mentioned, the C9 hydroxyl group is crucial for potent activity. Its removal or modification generally leads to a significant decrease in cytotoxicity.[16]

-

C10 Epoxide: The epoxide at C10 is another important feature for high potency. Opening of the epoxide ring typically results in a substantial loss of activity.

Experimental Protocols for SAR Studies

The evaluation of maytansinoid SAR relies on a battery of in vitro assays to quantify their biological effects. The following are detailed protocols for two fundamental experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and determine the cytotoxic potential of compounds.[17][18]

Materials:

-

Cancer cell lines (e.g., MCF7, SK-BR-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Maytansinoid stock solutions (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the maytansinoid analogs in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate the plates for 72 hours at 37°C and 5% CO2.[17]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15-20 minutes.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]

Tubulin Polymerization Assay

This assay directly measures the effect of maytansinoids on the in vitro assembly of microtubules.[19][20]

Materials:

-

Purified tubulin protein (e.g., bovine brain tubulin)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Maytansinoid stock solutions (in DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in polymerization buffer supplemented with 1 mM GTP and 10% glycerol.[20][21]

-

Compound Addition: Add the maytansinoid analog at the desired concentration to the reaction mixture. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole for inhibition, paclitaxel for enhancement).

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately place it in a spectrophotometer set to 37°C.[20]

-

Absorbance Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes). The increase in absorbance is proportional to the extent of tubulin polymerization.[21]

-

Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The initial rate of polymerization (Vmax) and the maximum polymer mass can be determined from these curves to quantify the inhibitory or enhancing effect of the compounds.[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of maytansinoid SAR.

Caption: Signaling pathway of maytansinoid-induced apoptosis.

Caption: Experimental workflow for maytansinoid SAR studies.

Conclusion

The structure-activity relationship of maytansinoids is a complex and fascinating field of study. A deep understanding of how subtle structural modifications translate into profound differences in biological activity is paramount for the rational design of next-generation maytansinoid-based therapeutics with enhanced efficacy and safety profiles. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate this intricate landscape and contribute to the advancement of targeted cancer therapies.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. adcreview.com [adcreview.com]

- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. benchchem.com [benchchem.com]

The Crucial Interaction: A Technical Guide to Maytansinol's Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoids, a class of potent antimitotic agents, exert their cytotoxic effects by disrupting microtubule dynamics, a process fundamental to cell division. This technical guide provides an in-depth exploration of the binding interaction between maytansinol, the core scaffold of maytansinoids, and its target, β-tubulin. By elucidating the precise binding location, the mechanism of action, and the experimental methodologies used for characterization, this document serves as a comprehensive resource for professionals in oncology research and drug development. High-resolution structural data and quantitative binding affinities are presented to offer a detailed understanding of this critical molecular interaction, paving the way for the rational design of next-generation microtubule-targeting cancer therapeutics.

The this compound Binding Site: A Locus of Potent Antimitotic Activity

Extensive research, including high-resolution X-ray crystallography, has pinpointed the this compound binding site to a distinct pocket on the β-tubulin subunit of the αβ-tubulin heterodimer.[1][2][3] This site is strategically located at the longitudinal interface between two tubulin dimers, a region critical for the formation of protofilaments, the fundamental building blocks of microtubules.[1][3]

The binding pocket is situated near the GTP/GDP nucleotide-binding site and is separate from the well-known vinca alkaloid domain, although some studies suggest a partial overlap between the maytansine and vinblastine binding pockets.[1][4][5] By occupying this crucial location, this compound and its derivatives physically obstruct the curved-to-straight conformational change that tubulin dimers must undergo for successful incorporation into a growing microtubule.[1] This interference effectively "caps" the microtubule plus-ends, suppressing dynamic instability and leading to mitotic arrest and subsequent apoptosis.[4][6][7][8]

Caption: Location of the this compound binding site on the β-tubulin subunit.

Mechanism of Action: From Binding to Mitotic Arrest

The binding of maytansinoids to β-tubulin initiates a cascade of events that culminates in cell cycle arrest and apoptosis. The primary mechanism is the potent suppression of microtubule dynamic instability.[9][10][11] At sub-stoichiometric concentrations, these agents bind to the plus-ends of microtubules, effectively poisoning further growth.[7] This leads to a stabilization of the mitotic spindle, preventing the proper segregation of chromosomes during anaphase. The cell's mitotic checkpoint is activated, halting the cell cycle at the G2/M phase.[12] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Cellular mechanism of action for this compound derivatives.

Quantitative Binding Data

The affinity of maytansinoids for tubulin has been quantified using various biophysical techniques. The equilibrium dissociation constant (KD) is a key parameter indicating the potency of the binding interaction. While maytansinoids exhibit weak affinity for soluble tubulin dimers, their affinity for tubulin at the microtubule ends is significantly higher, explaining their potent activity at nanomolar concentrations in cells.[6][7][9]

| Compound | Target | KD (µM) | Experimental Method | Reference |

| Maytansine | Soluble Bovine Brain Tubulin | ~ 1.0 | Not specified | [7][12] |

| Maytansine | Soluble Bovine Brain Tubulin | 0.86 ± 0.2 | Fluorescence Spectroscopy | [7][9] |

| S-methyl DM1 | Soluble Bovine Brain Tubulin | 0.93 ± 0.2 | Fluorescence Spectroscopy | [7][9][12] |

| S-methyl DM1 | High-affinity sites on Microtubules | 0.1 ± 0.05 | Radioligand Binding Assay | [7][9] |

| S-methyl DM1 | Intracellular Binding Sites (MCF7 cells) | 0.011 - 0.031 (apparent Kd) | Cellular Uptake Assay | [6] |

Key Experimental Protocols

The elucidation of the this compound-tubulin interaction has been made possible through a combination of structural biology, biochemical, and computational methods.

X-Ray Crystallography of the Tubulin-Maytansinoid Complex

This technique provides atomic-level resolution of the binding site.

Methodology:

-

Protein Complex Preparation: The T2R-TTL complex, which consists of two αβ-tubulin dimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (TTL), is expressed and purified. This complex is used because it crystallizes more readily than tubulin alone.[13][14]

-

Crystallization: Crystals of the T2R-TTL protein complex are grown via vapor diffusion over several days at room temperature.[13] A typical crystallization solution contains PEG 4K, glycerol, MgCl₂, CaCl₂, and MES/imidazole buffer at pH 6.5.[13]

-

Ligand Soaking: The maytansinoid compound, dissolved in a solvent like DMSO, is introduced into the crystallization drop containing the protein crystals. The crystals are soaked for several hours to allow the ligand to diffuse into the crystal lattice and bind to tubulin.[13][14]

-

Data Collection and Structure Determination: The soaked crystals are flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[15][16] The resulting diffraction pattern is processed to determine the electron density map, and the atomic coordinates of the tubulin-ligand complex are built and refined to yield a high-resolution 3D structure.[2][15][17]

Caption: Experimental workflow for X-ray crystallography of a tubulin-maytansinoid complex.

Fluorescence Spectroscopy for Binding Affinity Determination

This method measures the binding affinity by monitoring changes in the intrinsic fluorescence of tubulin upon ligand binding.[7]

Methodology:

-

Sample Preparation: Purified, soluble tubulin (e.g., 3 µmol/L) is placed in a suitable buffer (e.g., PEM buffer) in a quartz cuvette.

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of tubulin is excited at a wavelength of 295 nm, and the emission is monitored at 335 nm using a spectrofluorometer.

-

Titration: Increasing concentrations of the maytansinoid (e.g., 0.5–20 µmol/L) are added to the tubulin solution. The fluorescence emission of the maytansinoid itself at these wavelengths should be negligible.

-

Data Analysis: The binding of the maytansinoid quenches the tubulin fluorescence. The change in fluorescence intensity is measured after each addition and corrected for inner filter effects. The equilibrium dissociation constant (KD) is calculated by plotting the inverse of the fractional receptor occupancy versus the inverse of the free ligand concentration.[7]

Tubulin Polymerization Inhibition Assay

This assay assesses the functional effect of maytansinoids on the assembly of microtubules.[4][7][8]

Methodology:

-

Reaction Mixture: Microtubule protein (containing tubulin and microtubule-associated proteins) is prepared in a polymerization buffer (e.g., containing GTP and glutamate) and kept on ice.

-

Incubation: The protein solution is incubated with various concentrations of the maytansinoid compound or a vehicle control (e.g., DMSO).

-

Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C. The increase in light scattering (turbidity) due to microtubule formation is monitored over time at 340 nm in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of polymerization are determined from the turbidity curves. The concentration of the maytansinoid that inhibits polymerization by 50% (IC₅₀) is calculated to quantify its inhibitory potency.[7]

Conclusion and Future Directions

The this compound binding site on β-tubulin represents a highly validated and clinically significant target for anticancer therapy. The detailed structural and biochemical understanding of this interaction has been instrumental in the success of antibody-drug conjugates like Trastuzumab emtansine (T-DM1). This guide summarizes the precise location of the binding site, the molecular mechanism of action, quantitative binding data, and the key experimental protocols used in its characterization. Future research can leverage this knowledge for the structure-based design of novel maytansinoids with improved affinity, selectivity, and pharmacokinetic properties, further enhancing the therapeutic window of this important class of microtubule-targeting agents.

References

- 1. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]

- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

The Quest for Maytansinoids: A Technical Guide to Their Natural Sources and Isolation

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansine and its structural analogues, collectively known as maytansinoids, are a class of potent antimitotic agents that have garnered significant attention in the field of oncology. Their unique 19-membered ansa macrolide structure, linked to a chlorinated benzene ring, is responsible for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4] Initially isolated from higher plants, the journey to understand the true origin of these complex molecules has revealed a fascinating interplay between plants and their associated microorganisms. This technical guide provides a comprehensive overview of the natural sources of maytansine and its analogues, details on their biosynthesis, and in-depth experimental protocols for their isolation and characterization.

Natural Producers of Maytansinoids

Maytansinoids have been isolated from a diverse range of natural sources, spanning the plant and microbial kingdoms. While initially discovered in plants, subsequent research has pointed towards microorganisms as the primary producers.

Higher Plants

The first discovery of maytansine was from the East African shrub Maytenus ovatus (now Maytenus serrata) of the Celastraceae family.[1][2][4][5] Further investigations led to the isolation of maytansine and its analogues from other plants in the families Celastraceae, Rhamnaceae, and Euphorbiaceae.[6]

Mosses

In addition to higher plants, certain species of mosses have also been identified as sources of maytansinoids. For instance, a novel 15-methoxyansamitocin P-3, along with other known maytansinoids, was isolated from the Japanese mosses Isothecium subdiversiforme and Thamnobryum sandei.[5]

Microbial Sources

A significant breakthrough in maytansinoid research was the discovery of ansamitocins, structurally similar to maytansine, from the fermentation broths of the Gram-positive soil bacterium, Actinosynnema pretiosum.[6][7] This actinomycete is a primary source for the industrial production of ansamitocins, particularly ansamitocin P-3, which serves as a precursor for the semi-synthesis of antibody-drug conjugate (ADC) payloads.[3][8][9] Other microbial producers of ansamitocins include species of Amycolatopsis and Nocardiopsis.[10]

Endophytic Microorganisms: The Hidden Producers

A paradigm shift in understanding the origin of maytansine in plants came with the discovery of endophytic microorganisms capable of producing these compounds. It is now widely accepted that the maytansine found in plants is often, if not always, the product of a symbiotic relationship with endophytic bacteria and fungi residing within the plant tissues.[11] Evidence suggests that the plant may provide precursor molecules, while the endophyte carries out the key biosynthetic steps. Specifically, endophytic bacterial communities, particularly those within the roots of plants like Putterlickia verrucosa and Putterlickia retrospinosa, have been identified as the true producers of maytansine.[12][13][14] This discovery has opened up new avenues for the sustainable production of maytansinoids through fermentation of these endophytic microbes.

Quantitative Yields of Maytansinoids from Natural Sources

The yield of maytansinoids from natural sources varies significantly depending on the producer organism and the extraction or fermentation conditions. The low yields from plant sources were a major driver in the search for microbial producers.

| Source Organism | Compound | Yield | Reference |

| Maytenus ovatus | Maytansine | 0.2 mg/kg of dried plant material | [13][15] |

| Maytenus buchananii | Maytansine | 1.5 mg/kg of dried plant material | [13][15] |

| Putterlickia verrucosa | Maytansine | 12 mg/kg of dried plant material | [14][15] |

Table 1: Comparative Yields of Maytansine from Various Plant Sources.

| Fermentation of Actinosynnema pretiosum | Compound | Titer | Notes | Reference |

| Standard Fermentation | Ansamitocin P-3 | ~246 mg/L | High-yield mutant strain NXJ-24 | [2] |

| Optimized Economical Medium | Ansamitocin P-3 | 141 mg/L | Using cane molasses, glycerol, and cold-pressed soybean powder | [8] |

| Efflux Gene Overexpression | Ansamitocin P-3 | up to 330.6 mg/L | Overexpression of specific transporter genes | [16] |

| CRISPR-Cas9 Gene Editing | Ansamitocin P-3 | ~27.43 mg/L | Inactivation of asm25 with isobutanol addition | [9] |